2-Chloro-4'-fluoropropiophenone

Vue d'ensemble

Description

2-Chloro-4'-fluoropropiophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of the compound . The first paper discusses 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used in the quantitative analysis of lignins . The second paper investigates 2-chloro-5-fluoro phenol (2C5FP), a compound with antibacterial properties and its molecular structure, stability, and reactivity . These studies provide a foundation for understanding the chemical behavior and potential applications of chloro-fluoro substituted aromatic compounds.

Synthesis Analysis

While the synthesis of 2-Chloro-4'-fluoropropiophenone is not explicitly covered in the papers, the methodologies used in the synthesis of similar compounds can be informative. The first paper does not detail synthesis methods but focuses on the use of a specific reagent for analysis purposes . The second paper, while not directly about the synthesis of 2C5FP, implies that the compound can be characterized using various spectroscopic techniques, which are essential in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4'-fluoropropiophenone can be inferred to some extent from the related compounds discussed in the papers. The second paper provides a detailed analysis of the molecular structure of 2C5FP, including vibrational spectral determinations and molecular docking studies . These techniques could similarly be applied to 2-Chloro-4'-fluoropropiophenone to understand its molecular structure and interactions with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Chloro-4'-fluoropropiophenone. However, the first paper's focus on a reagent used for lignin analysis suggests that chloro-fluoro compounds can participate in specific analytical reactions, such as phosphitylation . The second paper's discussion of antibacterial activity implies that 2C5FP, and by extension possibly 2-Chloro-4'-fluoropropiophenone, could react with biological molecules, which could be explored through further experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4'-fluoropropiophenone can be hypothesized based on the properties of similar compounds. The second paper provides insights into the stability, reactivity, and non-linear optical properties of 2C5FP . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in various fields, such as materials science or pharmaceuticals.

Applications De Recherche Scientifique

Biocatalysis in Organic Synthesis

A study explored the optimization of reducing 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. This research demonstrated that under optimal conditions, a 100% conversion rate was achieved within 12 hours, highlighting the potential of using biocatalysis in organic synthesis (이해룡, 정민, 유익근, & 홍순호, 2011).

Environmental Fate of Halogenated Phenols

A study using nuclear magnetic resonance (NMR) investigated the fate of halogenated phenols in plants. It identified metabolites of 4-chloro-2-fluorophenol in plant extracts, suggesting the absorption and transformation of such compounds in aquatic plant systems (J. Tront & F. Saunders, 2007).

Chemical Synthesis and Amination Processes

Research into the electrophilic amination of various fluorophenols, including 4-fluorophenol, revealed new insights into the removal of the fluorine atom and introduction of chlorine atoms in these compounds, which could have implications for synthetic chemistry and drug development (S. Bombek, F. Požgan, M. Kočevar, & S. Polanc, 2004).

Diastereoselective Reduction in Organic Chemistry

A study focused on the diastereoselective reduction of α-fluoropropiophenone, examining the effects of Ti-based Lewis acids. This research is significant for organic chemistry, particularly in the synthesis of α-fluoro alcohols with high diastereoselectivity (P. Mohanta, Todd A. Davis, J. R. Gooch, & R. A. Flowers, 2005).

Intermolecular Interactions in Pharmaceutical Research

A study on 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the role of intermolecular interactions in the design of biologically active molecules. This research is relevant to pharmaceutical chemistry and drug design (R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014).

Environmental Microbiology and Biodegradation

Research on the degradation of phenoxy acid herbicides by soil bacteria highlighted the metabolic pathways for biodegradation of such compounds, which is crucial for understanding environmental remediation processes (S. Kilpi, 1980).

Safety And Hazards

When handling 2-Chloro-4’-fluoropropiophenone, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear respiratory protection and protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, specific papers related to 2-Chloro-4’-fluoropropiophenone were not found in the search results .

Propriétés

IUPAC Name |

2-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLOTJUTCKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001784 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4'-fluoropropiophenone | |

CAS RN |

81112-09-6 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

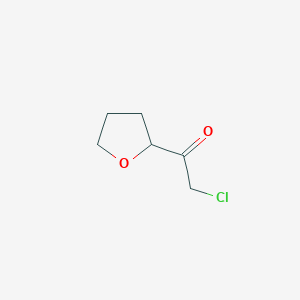

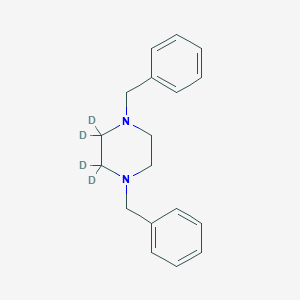

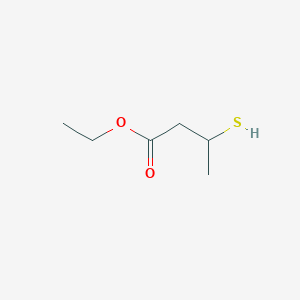

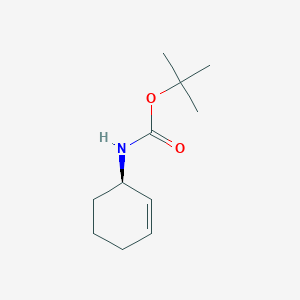

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

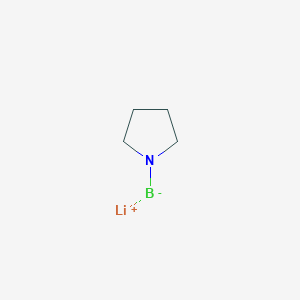

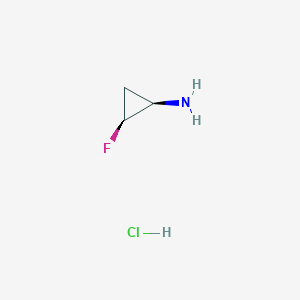

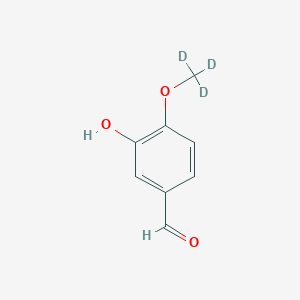

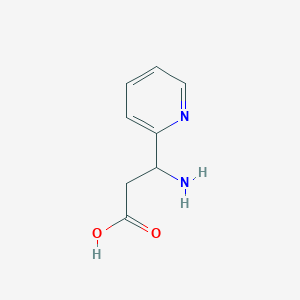

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

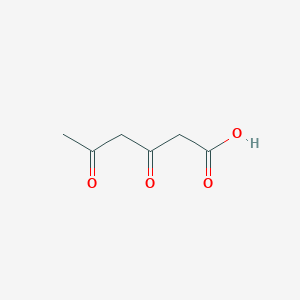

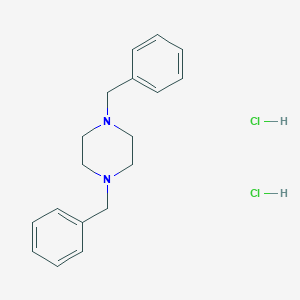

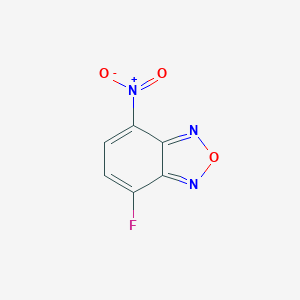

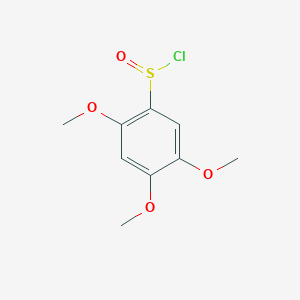

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B134181.png)